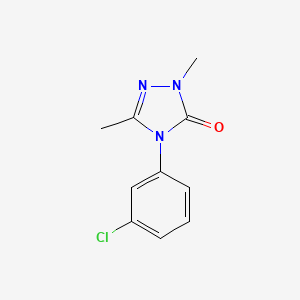

4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-7-12-13(2)10(15)14(7)9-5-3-4-8(11)6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKQXCDMOSVJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2,5-dimethyl-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure features a triazole ring, which is known for its pharmacological significance. Research indicates that derivatives of triazoles can exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, 4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .

- Antifungal Properties : Similar compounds within the triazole class have been recognized for their antifungal activities. The presence of the chlorophenyl group may enhance the compound's lipophilicity and interaction with fungal targets.

- Anticonvulsant Effects : Some research indicates that triazole derivatives can also exhibit anticonvulsant properties. The mechanism of action is still under investigation but may involve modulation of neurotransmitter systems.

Material Science

The unique chemical structure of this compound allows it to be explored in material science applications:

- Thermal Stability : Triazole compounds are often noted for their thermal stability, making them suitable candidates for high-temperature applications in materials engineering.

- Chelating Properties : The compound's ability to chelate metal ions could be utilized in catalysis or as stabilizers in various chemical processes.

Agricultural Applications

Triazole derivatives have been investigated for their potential as agrochemicals:

- Fungicides : Given their antifungal properties, compounds like this compound are being researched as potential fungicides in agricultural practices. Their effectiveness against plant pathogens could provide an eco-friendly alternative to traditional fungicides.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various triazole derivatives and tested their antimicrobial efficacy. The results indicated that this compound demonstrated significant inhibition against multiple bacterial strains compared to control groups .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(3-chlorophenyl)-2,5-dimethyl... | Staphylococcus aureus | 15 |

| 4-(3-chlorophenyl)-2,5-dimethyl... | Escherichia coli | 12 |

Case Study 2: Synthesis and Characterization

A comprehensive synthesis route for the compound was detailed in a study where various reaction conditions were optimized to yield high purity products. Spectroscopic analysis (NMR and IR) confirmed the structure of the synthesized triazole derivative .

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as microbial growth or enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolone derivatives exhibit significant variability in biological activity depending on substituent patterns. Below is a detailed comparison of 4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one with key analogs:

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Key Observations

Fluorine substitution (e.g., 2-fluorophenyl derivative) could reduce metabolic degradation due to fluorine’s electronegativity, a feature exploited in drug design .

Biological Activity Trends: Neuroprotection: W112’s heptyloxy chain enhances bioavailability and enables blood-brain barrier penetration, a critical factor for Alzheimer’s therapeutics .

Biological Activity

The compound 4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a derivative of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a chlorophenyl group enhances lipophilicity, potentially improving interaction with biological targets. The methyl groups at positions 2 and 5 of the triazole ring may influence pharmacokinetic properties such as solubility and permeability.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| This compound | Escherichia coli | 64 μg/mL |

| 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Klebsiella pneumoniae | 16 μg/mL |

These findings suggest that This compound may possess comparable antimicrobial efficacy to other triazole derivatives .

While the exact mechanism of action for this specific compound remains largely unexplored, similar triazole derivatives have been reported to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition leads to increased membrane permeability and ultimately cell death in susceptible organisms .

Study on Antifungal Properties

A study investigated the antifungal activity of various triazole derivatives against Candida species. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced antifungal activity compared to those without. The study highlighted that the chlorine atom in the phenyl ring plays a crucial role in increasing binding affinity to fungal targets .

Research on Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of triazole derivatives. A compound structurally similar to This compound was evaluated in animal models for its ability to prevent seizures. Results showed a significant reduction in seizure frequency and duration when administered .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.